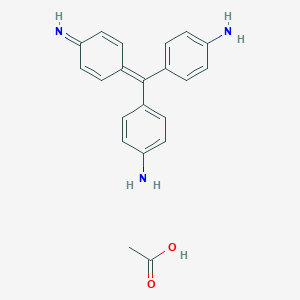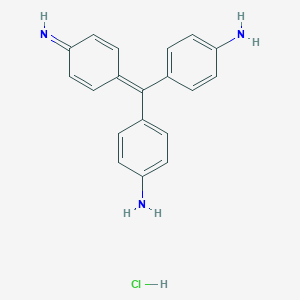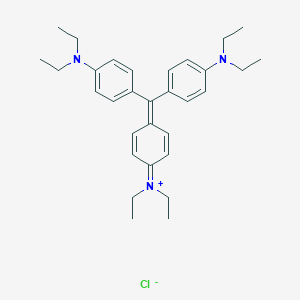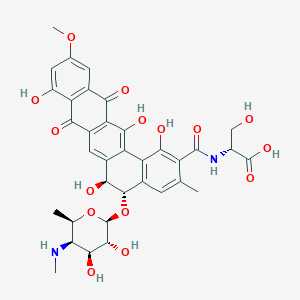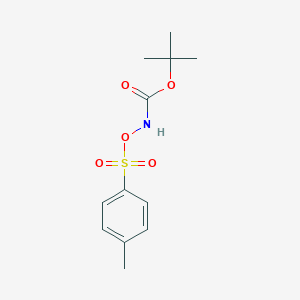
Tert-butyl tosyloxycarbamate
Vue d'ensemble
Description
N-Boc-O-tosyl hydroxylamine is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is commonly used as a protecting and derivatizing reagent in synthetic chemistry . The compound is known for its stability and efficiency in various chemical reactions, making it a valuable tool in both research and industrial applications.
Applications De Recherche Scientifique
N-Boc-O-tosyl hydroxylamine is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for amines, facilitating the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
Target of Action
Tert-butyl tosyloxycarbamate is a biochemical used in proteomics research . .
Mode of Action
It belongs to the class of organic compounds known as carboxylic acid esters . These compounds are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom, forming an ester group .
Analyse Biochimique
Biochemical Properties
Tert-butyl tosyloxycarbamate plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes such as proteases and kinases, facilitating the study of protein cleavage and phosphorylation. The compound’s interaction with these enzymes is crucial for understanding protein function and regulation. This compound also binds to specific amino acid residues, leading to changes in protein structure and activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of signaling molecules such as kinases and phosphatases, thereby modulating cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate kinases by promoting phosphorylation events. This compound also influences gene expression by binding to transcription factors, altering their activity and leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proteases and sustained activation of kinases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At high doses, this compound can lead to adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes involved in biosynthesis and energy production. The compound’s interaction with metabolic enzymes can lead to changes in metabolite levels, influencing cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with enzymes and other biomolecules, ensuring that it exerts its effects in the appropriate cellular context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-O-tosyl hydroxylamine can be synthesized through the reaction of tert-butyl carbamate with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product with high purity. The general reaction scheme is as follows:
tert-Butyl carbamate+p-Toluenesulfonyl chloride→Tert-butyl tosyloxycarbamate+HCl
Industrial Production Methods
In industrial settings, the production of tert-butyl tosyloxycarbamate involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production, reducing waste and improving overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-O-tosyl hydroxylamine undergoes various chemical reactions, including substitution and elimination reactions. It is commonly used as an electrophile in the amination of chiral amide cuprate compounds . The compound can also participate in palladium-catalyzed cross-coupling reactions with aryl halides .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Elimination Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Palladium-Catalyzed Reactions: Utilize palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.
Major Products
The major products formed from these reactions include N-Boc protected primary amines and tetrasubstituted pyrroles . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A precursor to tert-butyl tosyloxycarbamate, used in similar protecting group applications.
Tert-butyl N-hydroxycarbamate: Another protecting reagent with similar stability and reactivity.
Uniqueness
N-Boc-O-tosyl hydroxylamine is unique due to its enhanced electrophilicity and stability compared to other protecting reagents. Its ability to participate in a wide range of chemical reactions makes it a versatile tool in synthetic chemistry .
Propriétés
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDPZKPHVNFUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450207 | |
| Record name | TERT-BUTYL TOSYLOXYCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105838-14-0 | |
| Record name | TERT-BUTYL TOSYLOXYCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


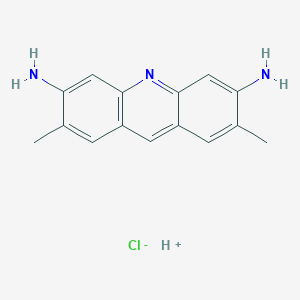
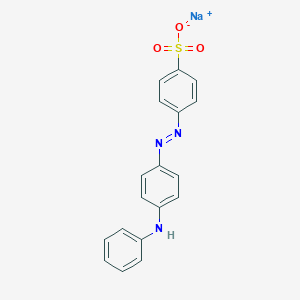
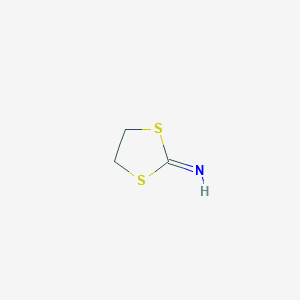
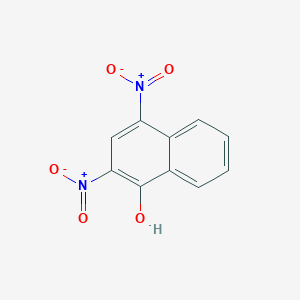
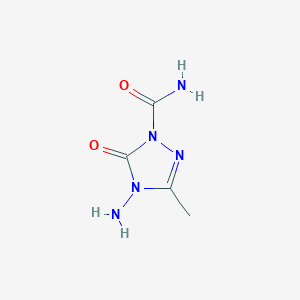
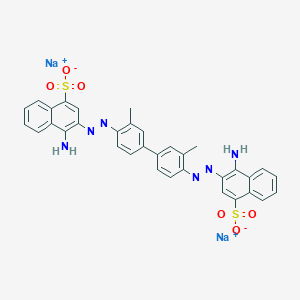
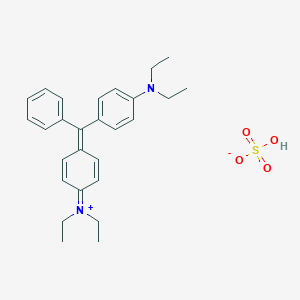

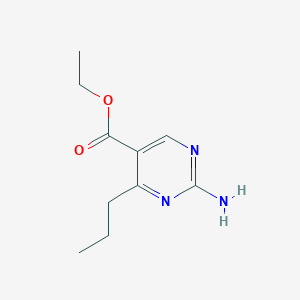
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
